molecular formula C12H13N3OS B3881250 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No.: B3881250
M. Wt: 247.32 g/mol
InChI Key: FCBDYYLPQOSFNU-UKTHLTGXSA-N
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Description

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-2-thienylmethylidene]acetohydrazide is a complex organic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-2-thienylmethylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-2-thienylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives at the thiophene ring.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-2-thienylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-2-thienylmethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • 2-thiophenecarboxaldehyde
  • N’-[(E)-2-thienylmethylidene]acetohydrazide

Uniqueness

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-2-thienylmethylidene]acetohydrazide is unique due to the presence of both pyrrole and thiophene rings in its structure. This dual heterocyclic system imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-15-6-2-4-10(15)8-12(16)14-13-9-11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,14,16)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBDYYLPQOSFNU-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide
Reactant of Route 2
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide
Reactant of Route 3
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide
Reactant of Route 4
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide
Reactant of Route 6
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

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